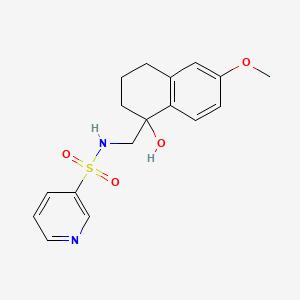
N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pyridine-3-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)pyridine-3-sulfonamide is a sulfonamide derivative, which is a class of compounds known for their wide range of applications in medicinal chemistry. Sulfonamides are typically characterized by the presence of the sulfonamide group (-SO2NH2) and are commonly used in the synthesis of drugs due to their pharmacological properties.
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of sulfonyl chlorides with amines. In the case of N-hydroxy sulfonamides, they have been used as sulfenylating agents to functionalize aromatic compounds, as demonstrated in the synthesis of diverse thioethers with high regioselectivity . Similarly, the synthesis of substituted N-[(3-(1H-pyrrol-1yl)methyl]-5,6-dihydropyridin-1(2H)-yl) benzamide/benzene sulfonamide as potential anticancer agents involves the reaction of mesitylene sulfonyl chloride with ethylacetohydroxymate, followed by several steps including amination, reaction with substituted benzoyl chloride/benzenesulfonyl chloride, and reduction to yield the target compounds .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can be elucidated using various spectroscopic and analytical techniques. For instance, the compound 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide was characterized using FTIR, NMR, and single crystal X-ray diffraction, and its stability was analyzed using natural bond orbital (NBO) analysis . These techniques can provide detailed information about the molecular geometry, vibrational frequencies, and electronic properties of the compound, which are essential for understanding its chemical behavior.
Chemical Reactions Analysis
Sulfonamide derivatives can undergo various chemical reactions depending on their structure and the conditions applied. For example, N-(3-phenylprop-2-yn-1-yl)-sulfonamides derived from serine and threonine were synthesized and subjected to reaction with trimethylsilyl trifluoro-methanesulfonate (TMSOTf), leading to the formation of pyrrolidin-3-ones instead of the expected 1,4-oxazepanes . This highlights the potential for rearrangement reactions and the formation of novel cyclic structures in the chemistry of sulfonamides.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The electronic properties, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), can be calculated using Density Functional Theory (DFT) and provide insight into the reactivity and stability of the molecule . Additionally, the molecular electrostatic potential and atomic charges can be computed to predict the behavior of the compound in different chemical environments.
科学的研究の応用
Pharmaceutical and Medicinal Applications
Sulfonamides play a pivotal role in the development of various drugs, showcasing their versatility in treating numerous conditions. They are integral in creating antibacterial agents, antiviral drugs, anticancer therapies, and treatments for Alzheimer's disease, showcasing their significance across a broad spectrum of medical research. The development of novel sulfonamides continues to be a hot topic in medicinal chemistry, aiming for less toxic, cost-effective, and highly active compounds. Their inclusion in over 150 FDA-approved drugs highlights their impact on modern medicine and ongoing research efforts to expand their therapeutic applications (Zhao et al., 2018).
Environmental Impact and Applications
The environmental presence of sulfonamides, particularly from pharmaceutical and agricultural sources, has raised concerns due to their persistence and potential effects on microbial populations and human health. Research focuses on their occurrence in various ecosystems, their removal from aqueous solutions using cleaner techniques, and the impact of their degradation products. These studies are crucial for understanding the environmental fate of sulfonamides and developing sustainable management strategies to mitigate their presence in natural habitats (Prasannamedha et al., 2020).
Innovation and Synthesis
Innovative approaches to the synthesis of sulfonamide-based compounds, such as novel methodologies for creating pharmaceutical impurities and their analysis, are essential for advancing drug development and ensuring the safety and efficacy of sulfonamide medications. These research efforts contribute to the broader understanding of sulfonamides' role in pharmaceutical sciences, enabling the development of new drugs with improved therapeutic profiles (Saini et al., 2019).
作用機序
Without specific information on the intended use or biological activity of this compound, it’s difficult to speculate on its mechanism of action. Some related compounds, such as certain methoxypyridines and tetrahydro-beta-carbolines , have been found to have biological activity, but it’s unclear if this would apply to the compound .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[(1-hydroxy-6-methoxy-3,4-dihydro-2H-naphthalen-1-yl)methyl]pyridine-3-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-23-14-6-7-16-13(10-14)4-2-8-17(16,20)12-19-24(21,22)15-5-3-9-18-11-15/h3,5-7,9-11,19-20H,2,4,8,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYAZMGZFSFLHND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(CCC2)(CNS(=O)(=O)C3=CN=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(3,5-dimethylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-methyl-N-phenylacetamide](/img/structure/B2530546.png)
![N-(2-methoxyphenyl)-2-((3-oxo-2-(2-oxo-2-(phenethylamino)ethyl)-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2530550.png)
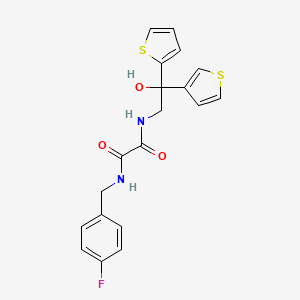
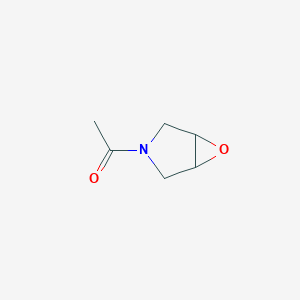
![3-((3,4-dimethylphenyl)sulfonyl)-2-imino-1-methyl-1H-dipyrido[1,2-a:2',3'-d]pyrimidin-5(2H)-one](/img/structure/B2530555.png)
![N-(2,4-difluorophenyl)-2-[(2,3,4,5,6-pentafluorophenyl)sulfanyl]acetamide](/img/structure/B2530556.png)
![5-[(E)-2-(benzylamino)ethenyl]-3-phenyl-1,2-oxazole-4-carbonitrile](/img/structure/B2530557.png)
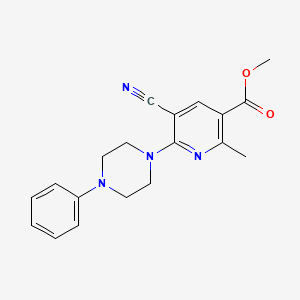
![4-(1,2,5-Thiadiazol-3-yloxy)-1-[1-(thiophen-2-yl)cyclopentanecarbonyl]piperidine](/img/structure/B2530560.png)

![3-(3-chlorobenzyl)-8-cyclopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2530564.png)
![3-(1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-1-(2-hydroxyethyl)-1-isopropylurea](/img/structure/B2530565.png)
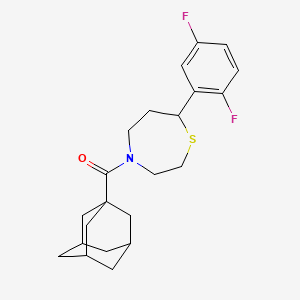
![N-(2-methoxybenzyl)-2-(6-(p-tolyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2530567.png)